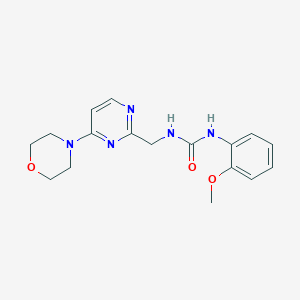

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Beschreibung

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a urea derivative featuring a 2-methoxyphenyl group and a 4-morpholino-substituted pyrimidine moiety linked via a methylene bridge. Urea-based compounds are widely studied for their biological activities, particularly as kinase inhibitors or anticancer agents, due to their ability to form hydrogen bonds with target proteins . The morpholine ring in the pyrimidine scaffold enhances solubility and pharmacokinetic properties, while the 2-methoxy group on the phenyl ring may influence electronic and steric interactions with biological targets.

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBNLASMXNFSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core morpholinopyrimidinyl group This can be achieved through the reaction of morpholine with appropriate pyrimidinyl derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can be performed on the pyrimidinyl group to produce reduced analogs.

Substitution: The urea moiety can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Production of reduced pyrimidinyl analogs.

Substitution: Generation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies.

Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea with five analogous urea derivatives, focusing on structural features, molecular properties, and synthesis:

Key Findings from Structural Comparisons

Substituent Impact on Bioactivity: The morpholine group (e.g., in the target compound and ) improves water solubility and metabolic stability compared to analogs with hydrophobic groups like tert-butyl or pyrrolidine . Halogenated phenyl rings (e.g., chloro in ) may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility. Methoxy groups (e.g., 2-methoxy in the target compound vs.

Synthetic Strategies :

- Urea formation commonly involves carbamate intermediates (e.g., triphosgene-mediated carbonylation in ).

- Pyrimidine modifications are achieved via nucleophilic substitution (e.g., morpholine in the target compound) or Suzuki-Miyaura coupling (e.g., boronic acid derivatives in ).

Molecular Weight and Drug-Likeness :

- Compounds with molecular weights <400 Da (e.g., ) adhere better to Lipinski’s rules, whereas boronic acid derivatives exceed this threshold, limiting oral bioavailability.

Biologische Aktivität

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxyphenyl group, a morpholinopyrimidinyl moiety, and a urea linkage, which contribute to its diverse applications in biological research and therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |

| Molecular Formula | C17H21N5O3 |

| Molecular Weight | 341.38 g/mol |

| CAS Number | 1797223-55-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing signaling pathways related to various physiological processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of related compounds in the morpholinopyrimidine class. These compounds demonstrated significant inhibition of nitric oxide (NO) production and reduced expression of inflammatory markers such as iNOS and COX-2 in LPS-stimulated macrophage cells. This suggests potential applications for this compound in treating inflammation-associated disorders .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest it may possess cytotoxic effects against various cancer cell lines. Preliminary studies indicate that derivatives of morpholinopyrimidine can induce apoptosis in cancer cells, potentially making this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of morpholinopyrimidine derivatives, including those related to this compound. Key findings include:

- Synthesis Methodology : The compound is synthesized through multi-step reactions starting from readily available precursors, involving the formation of methoxyphenyl and morpholinopyrimidinyl intermediates followed by coupling reactions .

- Biological Evaluation : In vitro assays have shown that certain derivatives exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators .

- Molecular Docking Studies : Computational studies suggest strong binding affinities of these compounds to active sites of relevant enzymes, indicating their potential as therapeutic agents .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of NO production; reduced iNOS and COX-2 expression |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Enzyme Interaction | Potential inhibition/modulation of specific enzymes |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, and how can yield optimization be achieved?

The synthesis of urea derivatives typically involves coupling substituted phenylisocyanates with amine-functionalized heterocycles. For example, in analogous compounds like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives (e.g., compound 7n ), yields ranged from 30–48% using carbodiimide-mediated coupling under inert conditions . To optimize yields for your target compound:

- Catalyst selection : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce side reactions.

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) with monitoring via TLC or HPLC.

- Reaction time/temperature : Conduct trials at 0–25°C for 12–24 hours to balance reactivity and decomposition risks.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

- 1H NMR : Identify methoxy (δ 3.8–4.0 ppm) and morpholine protons (δ 3.6–3.7 ppm). Discrepancies in aromatic proton splitting may indicate regiochemical impurities .

- IR spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- Mass spectrometry : Use HRMS (high-resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out dimerization byproducts.

Q. What in vitro assays are suitable for preliminary antiproliferative activity screening?

Adopt protocols from studies on structurally similar urea derivatives:

- Cell lines : Use MCF-7 (breast cancer) or A549 (lung cancer) cells for consistency with published data .

- Dose-response : Test concentrations from 1–100 µM over 48–72 hours.

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like EGFR or VEGFR2?

Leverage molecular docking (e.g., AutoDock Vina) and MD simulations:

- Target selection : Align with prior studies on urea-based kinase inhibitors (e.g., compound 7r showed affinity for EGFR via hydrogen bonding with Lys721 and Thr830) .

- Docking parameters : Use Lamarckian genetic algorithms with grid boxes centered on ATP-binding pockets.

- Validation : Compare results with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

Address discrepancies using:

- Dose recalibration : Account for variations in cell permeability (e.g., adjust concentrations based on logP values; target logP ~2–3 for optimal membrane penetration) .

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., morpholine ring oxidation) .

- Orthogonal assays : Confirm results with clonogenic assays or 3D spheroid models to reduce false positives from 2D monolayer cultures .

Q. How can structure-activity relationship (SAR) studies guide the modification of the morpholine-pyrimidine core?

Modify key regions based on SAR trends:

- Morpholine substitution : Replace with piperazine (e.g., compound 5f ) to enhance solubility or thiomorpholine for metabolic resistance .

- Pyrimidine optimization : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 4-position to improve target engagement .

- Urea linker : Replace with thiourea or amide groups to assess hydrogen-bonding requirements .

Q. What experimental design principles apply to optimizing flow chemistry protocols for scaled synthesis?

Adopt design of experiments (DoE) frameworks:

- Parameters : Vary residence time (2–10 min), temperature (20–60°C), and reagent stoichiometry (1:1 to 1:1.5) .

- Response variables : Monitor yield, purity (HPLC), and throughput (g/h).

- Statistical modeling : Use Plackett-Burman or Box-Behnken designs to identify critical factors .

Methodological Considerations

Q. How should researchers handle discrepancies between computational binding predictions and experimental kinase inhibition data?

- Re-docking : Verify pose reproducibility across multiple software (e.g., Schrödinger vs. MOE).

- Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .

- Post-hoc analysis : Use MM-PBSA/GBSA to calculate binding free energies and identify overlooked interactions (e.g., π-π stacking with Phe832 in EGFR) .

Q. What analytical workflows validate the absence of regioisomeric impurities in the final product?

- 2D NMR : Perform NOESY or HSQC to confirm substituent positions on the pyrimidine ring .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., pyrimidinylmethyl precursors) .

- LC-MS/MS : Detect trace impurities (<0.1%) using MRM (multiple reaction monitoring) modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.